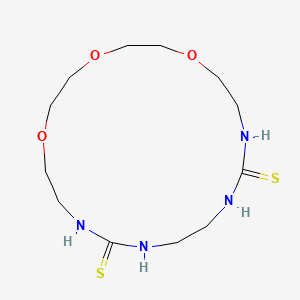
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione is a macrocyclic compound with the molecular formula C12H24N4O3S2. This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms within a large ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with a suitable diamine and a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione involves its ability to form stable complexes with metal ions. This chelation process can influence various biochemical pathways and molecular targets. The compound’s structure allows it to interact with specific enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10-Trioxa-7,13-diaza-cyclopentadecane: Another macrocyclic compound with similar chelating properties.
4,7,10-Trioxa-1,13-tridecanediamine: Known for its use in surface passivation and as a ligand in coordination chemistry
Uniqueness
1,14,17-Trioxa-4,6,9,11-tetraazacyclononadecane-5,10-dithione is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms, which provide distinct chelating properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H24N4O3S2 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1,14,17-trioxa-4,6,9,11-tetrazacyclononadecane-5,10-dithione |
InChI |
InChI=1S/C12H24N4O3S2/c20-11-13-1-2-14-12(21)16-4-6-18-8-10-19-9-7-17-5-3-15-11/h1-10H2,(H2,13,15,20)(H2,14,16,21) |
InChI-Schlüssel |
NILMNZIFWCIRIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=S)NCCOCCOCCOCCNC(=S)N1 |
Löslichkeit |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


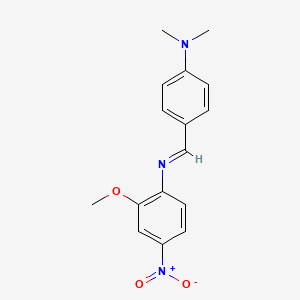
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)
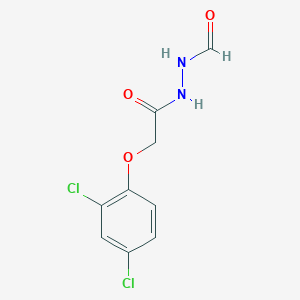
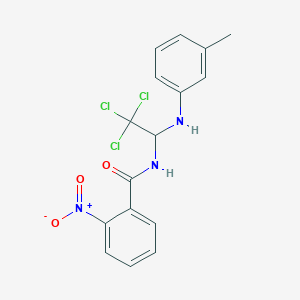
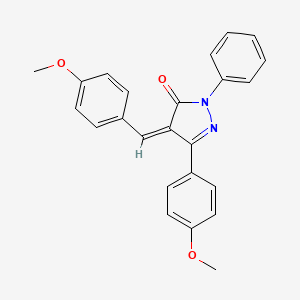
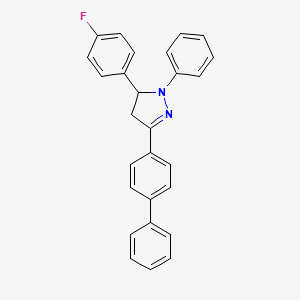
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)
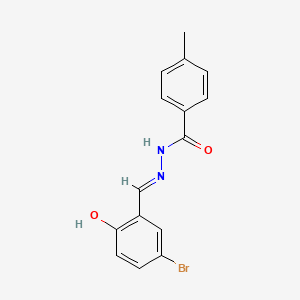
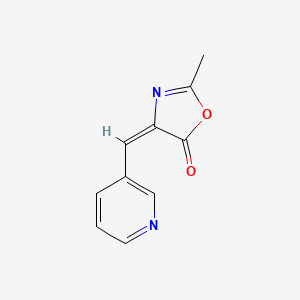

![4-{5-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11706623.png)

